(E)-{[4-(3-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine
Description
The compound (E)-{[4-(3-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine features a nitro-substituted phenyl ring (position 3) with a 3-chlorophenoxy substituent (position 4). The (E)-configuration denotes the trans arrangement of the methylidene methoxyamine group.
Properties
IUPAC Name |
(E)-1-[4-(3-chlorophenoxy)-3-nitrophenyl]-N-methoxymethanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-20-16-9-10-5-6-14(13(7-10)17(18)19)21-12-4-2-3-11(15)8-12/h2-9H,1H3/b16-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIPUXMREJJVHJ-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)OC2=CC(=CC=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)OC2=CC(=CC=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[4-(3-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine typically involves a multi-step process. One common method is the condensation reaction between 4-(3-chlorophenoxy)-3-nitrobenzaldehyde and methoxyamine hydrochloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imine bond. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-{[4-(3-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Conversion of the imine to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-{[4-(3-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-{[4-(3-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Groups
Key structural differences among analogs lie in substituents on the phenyl ring and the methoxyamine group. Below is a comparative analysis:
Table 1: Structural and Molecular Comparisons
| Compound Name (E-configuration assumed) | Substituents on Phenyl Ring | Methoxyamine Group Origin | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|---|
| Target Compound: (E)-{[4-(3-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine | 3-Nitro, 4-(3-chlorophenoxy) | Methoxy | C₁₄H₁₀ClN₂O₃ | ~298.7 | Chlorophenoxy enhances lipophilicity; nitro may confer reactivity. |
| (E)-(4-Chlorophenyl)methoxyamine | 3-Nitro, 4-(4-chlorophenylsulfanyl) | 4-Chlorophenylmethoxy | C₂₀H₁₄Cl₂N₂O₂S | ~433.3 | Sulfanyl group increases potential for hydrogen bonding; dual chloro substituents. |
| (E)-methoxy({4-[4-(4-methylbenzoyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine | 3-Nitro, 4-(piperazinyl-4-methylbenzoyl) | Methoxy | C₂₁H₂₃N₄O₄ | ~395.4 | Piperazine moiety enhances solubility; benzoyl group adds bulk. |
| (E)-{[4-(benzyloxy)phenyl]methylidene}(methoxy)amine | 4-Benzyloxy | Methoxy | C₁₅H₁₅NO₂ | ~241.3 | Benzyloxy group increases aromaticity; simpler structure. |
| (E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(4-methylphenyl)methoxy]amine | 3-Chloro-5-(trifluoromethyl)pyridyl | 4-Methylphenylmethoxy | C₂₁H₁₆ClF₃N₂O | ~404.8 | Trifluoromethyl enhances metabolic stability; pyridine introduces heterocyclic character. |
Physicochemical Properties
- Solubility : Compounds with polar groups (e.g., piperazine ) exhibit higher aqueous solubility, whereas lipophilic substituents (e.g., trifluoromethyl ) enhance membrane permeability.
- Stability : The nitro group may render the compound sensitive to reduction, while chloro substituents improve stability against metabolic degradation.
Key Research Findings and Challenges
- Structural Diversity: Substituent variation significantly alters properties.
- Synthetic Feasibility : High-yield routes (e.g., 89% for nitropyridin-2-amine ) support scalable production of analogs.
- Knowledge Gaps: Limited direct data on the target compound’s biological activity or crystallographic data (cf. SHELX refinements in ) highlight the need for further studies.
Biological Activity
(E)-{[4-(3-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine, also known as 4-(3-chlorophenoxy)-3-nitrobenzaldehyde O-methyloxime, is a synthetic organic compound with the molecular formula C14H11ClN2O4 and CAS Number 320417-05-8. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.
Chemical Structure
The structure of this compound features:
- A chlorophenoxy group, which is known for its role in herbicides and pharmaceuticals.
- A nitro group , which often contributes to the biological activity of compounds by influencing electron density and reactivity.
- An oxime functional group , which can enhance the binding affinity of the compound to biological targets.
Antibacterial Properties
Recent studies have indicated that this compound exhibits significant antibacterial activity against various strains of bacteria. The mechanism of action appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Table 1: Antibacterial Activity Against Selected Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound could serve as a lead for developing new antibacterial agents, especially against resistant strains.
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. Research has shown that it can induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers.
Table 2: Anticancer Activity on Selected Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The compound's ability to induce apoptosis may be attributed to its interaction with cellular signaling pathways involved in cell survival and death.
Case Study 1: Antibacterial Screening
A recent screening assay developed at Virginia Commonwealth University evaluated various compounds for their ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. The results indicated that this compound significantly reduced T3SS activity, suggesting a novel mechanism for its antibacterial effects .
Case Study 2: Anticancer Mechanism Elucidation
In a study published in a peer-reviewed journal, researchers investigated the mechanism by which this compound induces apoptosis in cancer cells. They found that it activates caspase pathways leading to programmed cell death, while also inhibiting cell cycle progression at the G2/M phase . This dual action makes it a promising candidate for further development as an anticancer drug.
Q & A
Q. What are the recommended synthetic routes for (E)-{[4-(3-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound involves multi-step reactions, typically starting with the condensation of 4-(3-chlorophenoxy)-3-nitrobenzaldehyde with methoxyamine. Key parameters include:
- Temperature control : Maintaining 60–80°C to favor imine formation while minimizing side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .
- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) can accelerate Schiff base formation. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the (E)-isomer .
Q. What analytical techniques are essential for characterizing this compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the (E)-configuration by identifying characteristic methoxyamine proton shifts (δ 3.8–4.0 ppm) and aromatic proton coupling patterns .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing it from byproducts like the (Z)-isomer .
- UV-Vis Spectroscopy : Absorbance peaks near 320–350 nm indicate conjugation between the nitroaryl and methoxyamine groups .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation from nitro and chlorinated groups .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation .
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays : Test against enzyme targets (e.g., kinases or oxidoreductases) using fluorescence-based assays to measure inhibition constants ().
- Cell viability assays : Evaluate cytotoxicity in human cell lines (e.g., HEK293 or HepG2) via MTT or resazurin assays at concentrations ≤10 μM .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance this compound’s bioactivity?
- Functional group modifications : Replace the 3-chlorophenoxy group with electron-withdrawing groups (e.g., trifluoromethyl) to improve target binding affinity.
- Stereochemical tuning : Synthesize derivatives with alternative configurations (e.g., (Z)-isomer) to assess geometric effects on activity .
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with biological targets like GPCRs or cytochrome P450 enzymes .
Q. What advanced techniques resolve contradictions in crystallographic data during structural elucidation?
- X-ray crystallography : Refine data using SHELXL to resolve ambiguities in bond angles or torsional strain caused by the nitro group’s steric effects .
- Electron density maps : Analyze residual density peaks to identify potential co-crystallized solvents or disordered regions in the crystal lattice .
Q. How can experimental design address discrepancies in reactivity or stability observed under varying conditions?
- Kinetic studies : Monitor reaction progress via in situ FTIR or HPLC to identify intermediates (e.g., oxime byproducts) that may form under acidic conditions .
- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) to simulate degradation pathways, with LC-MS tracking decomposition products .
Q. What computational methods predict the compound’s environmental or metabolic fate?
- DFT calculations : Assess redox potentials to predict nitro group reduction in biological systems, which may generate reactive intermediates (e.g., hydroxylamines) .
- QSAR models : Train models on analogous nitroaromatic compounds to estimate biodegradability or toxicity endpoints (e.g., EC50 for aquatic organisms) .
Q. How can synthetic scalability challenges be mitigated for large-scale research applications?
- Flow chemistry : Implement continuous-flow reactors to improve heat/mass transfer during imine formation, reducing reaction times by 30–50% .
- Green chemistry principles : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and employ catalytic recycling to minimize waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
